molecular formula C11H9ClN2O3 B1270105 Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 478030-49-8

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1270105
CAS No.: 478030-49-8
M. Wt: 252.65 g/mol
InChI Key: WIJSONSWHMEIAC-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Oxadiazole Heterocycles

1,2,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms at positions 1, 2, and 4 (Figure 1). Their unique electronic structure enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking, making them valuable bioisosteres for esters and amides in drug design. The 1,2,4-oxadiazole ring exhibits moderate aromaticity, with calculated resonance energies of 16–18 kcal/mol, allowing both electrophilic and nucleophilic reactivity. Substitution at the C3 and C5 positions enhances stability and tunes physicochemical properties, such as lipophilicity (logP ≈ 2.5–4.0) and aqueous solubility (typically <1 mg/mL).

Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole Derivatives

Property Typical Range
Molecular Weight 150–400 Da
logP 2.5–4.0
Aqueous Solubility 0.1–1.0 mg/mL
Melting Point 80–250°C
pKa 3.5–5.5 (ring NH)

Historical Development of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole scaffold was first reported in 1884 by Tiemann and Krüger via cyclization of amidoximes with acyl chlorides. However, the parent unsubstituted 1,2,4-oxadiazole remained elusive until 1962 due to thermodynamic instability (ΔG°f ≈ +25 kcal/mol). Key milestones include:

  • 1930s : Discovery of antimicrobial activity in furadiazole derivatives
  • 1960s : Commercialization of oxolamine, the first 1,2,4-oxadiazole-based antitussive drug
  • 2000s : Development of microwave-assisted synthesis methods (e.g., 30-minute cyclizations at 150°C)
  • 2020s : Computational design of SARS-CoV-2 PLpro inhibitors containing 1,2,4-oxadiazole pharmacophores

Modern synthetic approaches (2020–2025) emphasize atom economy and green chemistry, with 85–95% yields achieved via T3P®-mediated cyclodehydration of O-acylamidoximes.

Significance of Ethyl 3-(3-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylate in Chemical Research

This compound (CAS 478030-49-8) exemplifies structure-activity relationship (SAR) optimization in heterocyclic chemistry. Its molecular architecture combines:

  • 3-Chlorophenyl group : Enhances lipophilicity (calculated logP = 3.1) and π-stacking capacity
  • Ethyl ester : Provides a metabolically labile group for prodrug strategies
  • Oxadiazole core : Serves as a planar bioisostere for carboxylic acid derivatives

Table 2: Spectral Characteristics of this compound

Technique Key Signals
^1H NMR (CDCl₃) δ 1.45 (t, 3H, CH₃), 4.45 (q, 2H, OCH₂),
7.35–7.55 (m, 4H, Ar-H)
^13C NMR δ 168.5 (C=O), 174.8 (C=N), 134.2 (C-Cl)
IR (KBr) 1725 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=N)

The compound serves as a versatile intermediate in medicinal chemistry, with demonstrated applications in:

  • Anticancer agent development : 3,5-Diaryl-1,2,4-oxadiazole analogs show 30–40% tumor growth inhibition in vivo
  • Antiviral research : Structural analogs inhibit SARS-CoV-2 PLpro with IC₅₀ values ≤1 μM
  • Antimicrobial discovery : Chlorophenyl-substituted derivatives exhibit MIC values of 8–32 μg/mL against Gram-positive pathogens

Properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJSONSWHMEIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363013
Record name ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
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Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478030-49-8
Record name ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70363013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(3-chlorophenyl)-[1,2,4]oxadiazole-5-carboxylate
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Preparation Methods

Classical Tiemann-Krüger Methodology

The Tiemann-Krüger reaction remains the most widely employed method for synthesizing 1,2,4-oxadiazoles. For ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, this involves reacting 3-chlorobenzamidoxime with ethyl chlorooxalate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by cyclodehydration.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amidoxime:acyl chloride)
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0°C to room temperature (RT) over 6 h
  • Yield : 65–72%

Critical parameters include strict moisture control to prevent hydrolysis of the acyl chloride and gradual temperature elevation to minimize side reactions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding a white crystalline product with >95% purity.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate cyclization. A protocol combining 3-chlorobenzamidoxime (1.0 equiv) and ethyl chlorooxalate (1.1 equiv) in acetonitrile under microwave conditions (150°C, 20 min) achieves 89% yield. This method reduces reaction time from hours to minutes while maintaining selectivity, attributed to uniform heating and reduced thermal degradation.

Alternative Methods Using Activated Carboxylic Acids

Coupling Reagent-Mediated Synthesis

To circumvent acyl chloride instability, ethyl oxalate can be activated in situ using coupling agents. A representative procedure employs T3P® (propylphosphonic anhydride) as the activator:

  • Reactants :

    • 3-Chlorobenzamidoxime (1.0 equiv)
    • Ethyl oxalate (1.2 equiv)
    • T3P® (50% in ethyl acetate, 2.0 equiv)
  • Conditions :

    • Solvent: Dimethylformamide (DMF)
    • Temperature: 80°C
    • Duration: 2 h
  • Yield : 94%

This approach eliminates hazardous acyl chloride handling and improves atom economy. The use of T3P® facilitates rapid coupling, with the reaction mixture requiring only aqueous workup (NaHCO₃ wash) and solvent evaporation for isolation.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the amidoxime on Wang resin enables iterative synthesis. Key steps include:

  • Resin Loading : 3-Chlorobenzamidoxime bound via carbodiimide coupling.
  • Acylation : Treatment with ethyl oxalate and HOBt/DIC in DMF (RT, 4 h).
  • Cyclization : TFA-mediated cleavage induces simultaneous cyclization and resin release.

This method yields 82–85% purity with a throughput of 50 compounds/week, ideal for combinatorial libraries.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A pilot-scale process using a Corning AFR® reactor demonstrates scalability:

Parameter Value
Reactor Volume 500 mL
Flow Rate 10 mL/min
Residence Time 30 min
Temperature 120°C
Pressure 10 bar
Annual Capacity 1.2 metric tons

This system achieves 91% conversion with 99.5% purity after recrystallization (ethanol/water). Continuous processing minimizes intermediate isolation steps, reducing production costs by ~40% compared to batch methods.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis has been explored using a planetary ball mill:

  • Reactants : 3-Chlorobenzamidoxime + ethyl oxalate (1:1 molar ratio)
  • Additive : K₂CO₃ (10 wt%)
  • Conditions : 500 rpm, 1 h
  • Yield : 78%

This method eliminates organic solvents and reduces energy consumption by 70%, though product crystallinity requires post-milling annealing.

Comparative Analysis of Methodologies

The table below summarizes key performance metrics for major synthesis routes:

Method Yield (%) Purity (%) Time Scalability
Tiemann-Krüger 72 95 6 h Moderate
Microwave 89 97 20 min High
T3P®-Mediated 94 99 2 h High
Continuous Flow 91 99.5 30 min Industrial
Mechanochemical 78 90 1 h Pilot

Microwave and T3P® methods offer the best balance of speed and efficiency for lab-scale synthesis, while continuous flow systems are optimal for industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The oxadiazole ring can be reduced to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to introduce new functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution: Products with various substituents on the phenyl ring.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has been studied for its potential as a pharmaceutical agent. Its oxadiazole ring structure is known to exhibit various biological activities, including:

  • Antimicrobial Activity : Research has indicated that compounds containing the oxadiazole moiety can possess significant antibacterial and antifungal properties. A study demonstrated that derivatives of oxadiazole showed activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines .

Agricultural Science Applications

The compound also shows promise in agricultural applications:

  • Pesticidal Properties : this compound has been evaluated for its effectiveness as a pesticide. Field studies revealed that it can effectively control various pests while being less toxic to beneficial insects compared to traditional pesticides .

Materials Science Applications

In materials science, the compound's unique properties make it suitable for various applications:

  • Polymer Chemistry : this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation under heat and UV exposure .

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry explored the antibacterial effects of this compound against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to control compounds .

Case Study 2: Pesticide Efficacy

In agricultural trials conducted over two growing seasons, this compound was tested against aphid populations on crops. The compound demonstrated a reduction in aphid populations by over 70% when applied at recommended dosages. The study concluded that this compound could serve as an effective alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate with analogous compounds:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight Physical State (Inferred)
This compound Not available C₁₁H₉ClN₂O₃ 3-Chlorophenyl 252.66 g/mol Likely crystalline solid
Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate Not available C₁₁H₉FN₂O₃ 3-Fluorophenyl 236.20 g/mol Solid (Handled as powder)
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate CID 1472632 C₁₂H₉F₃N₂O₃ 3-Trifluoromethylphenyl 286.21 g/mol Solid
Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate 1119449-67-0 C₁₁H₈Cl₂N₂O₃ 3,4-Dichlorophenyl 287.10 g/mol Solid
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate 1340441-65-7 C₁₀H₁₄N₂O₃ Cyclopentyl 210.23 g/mol Colorless liquid

Key Observations :

  • Substituent Effects: Aromatic substituents (e.g., Cl, F, CF₃) increase molecular weight and hydrophobicity compared to aliphatic groups (e.g., cyclopentyl).
  • Physical State : Aromatic derivatives (e.g., 3-chlorophenyl, 3,4-dichlorophenyl) are typically solids, while aliphatic-substituted analogs (e.g., cyclopentyl) may exist as liquids .

Biological Activity

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 478030-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.65 g/mol
  • Purity : ≥95%
  • Structure : The compound features a 1,2,4-oxadiazole ring substituted with a chlorophenyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with hydrazine derivatives followed by cyclization. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15.63Induction of apoptosis via p53 activation
Similar oxadiazole derivativesA549 (lung cancer)0.12 - 2.78Inhibition of cell proliferation
Novel oxadiazolesU-937 (leukemia)<1.0Apoptosis induction and cell cycle arrest

These findings suggest that the compound may act as a potent anticancer agent through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can be effective against bacterial strains such as Mycobacterium tuberculosis and various fungi:

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntitubercularM. tuberculosis (wild-type)0.5 - 2.0 µg/mL
AntifungalCandida albicans1.0 - 4.0 µg/mL

The antimicrobial activity is attributed to the ability of the oxadiazole ring to interact with microbial enzymes and disrupt cellular processes.

Study on Anticancer Effects

A study published in MDPI demonstrated that certain oxadiazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against MCF-7 cells. The mechanism involved increased expression of apoptotic markers such as caspase-3 and p53 . The study highlighted the need for further structural modifications to enhance efficacy and reduce toxicity.

Antimicrobial Evaluation

Another research effort focused on the synthesis of oxadiazole-linked compounds showed promising results against resistant strains of M. tuberculosis. The derivative exhibited excellent metabolic stability and bioavailability with a half-life (T₁/₂) of approximately 1.63 hours . This positions it as a potential candidate for further development in combating resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, and how do their yields compare?

  • Methodology : The compound is synthesized via cyclocondensation reactions. A key approach involves reacting oxime derivatives (e.g., 3-chlorophenyl-substituted acetamide oxime) with ethyl oxalyl chloride under reflux in anhydrous solvents like dichloromethane. Yields vary based on substituent reactivity and reaction conditions. For example:

  • Route 1 : Using oxalyl chloride monoethyl ester and N-hydroxyacetamidine derivatives, yields up to 93% are achievable under optimized conditions (e.g., controlled temperature and inert atmosphere) .
  • Route 2 : Alternative methods with substituted oximes and ethyl oxalyl chloride may yield ~60–70% , requiring purification via column chromatography .
    • Critical Analysis : Lower yields in Route 2 may stem from side reactions (e.g., incomplete cyclization or hydrolysis). Researchers should monitor reaction progress via TLC and optimize solvent polarity .

Q. What safety precautions are essential during handling and storage?

  • Handling :

  • Use fume hoods and wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (the compound may be irritating) .
  • Avoid exposure to strong oxidizers (risk of exothermic reactions) .
    • Storage :
  • Store in airtight glass containers at 2–8°C , protected from light and moisture to prevent decomposition .
  • Label containers with hazard warnings (e.g., "Irritant") and maintain an inventory log for traceability .

Q. How is the compound purified post-synthesis?

  • Purification Steps :

Liquid-Liquid Extraction : Remove unreacted starting materials using ethyl acetate and water .

Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–30% EtOAc) to isolate the product. Monitor fractions via TLC (Rf ~0.5 in 1:1 PE/EtOAc) .

Recrystallization : Employ ethanol or dichloromethane/hexane mixtures to enhance purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclocondensation yields?

  • Key Variables :

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Anhydrous magnesium sulfate or molecular sieves can absorb water, shifting equilibrium toward product .
  • Solvent Choice : Non-polar solvents (e.g., toluene) favor cyclization, while polar aprotic solvents (e.g., DMF) may accelerate hydrolysis .
    • Case Study : A 30% yield increase was achieved by replacing dichloromethane with anhydrous toluene and adding 4Å molecular sieves .

Q. What analytical techniques confirm structural integrity and purity?

  • Spectroscopic Characterization :

  • NMR : 1^1H NMR (CDCl₃) should show characteristic peaks: ester COOCH₂CH₃ (~δ 1.3 ppm, triplet; δ 4.3 ppm, quartet), oxadiazole C-H (~δ 8.5–9.0 ppm) .
  • FT-IR : Confirm ester C=O (~1740 cm⁻¹) and oxadiazole ring (C=N ~1600 cm⁻¹) .
    • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How do substituent variations (e.g., 3-chlorophenyl vs. tert-butyl) impact reactivity?

  • Steric and Electronic Effects :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance oxadiazole ring stability but may slow nucleophilic substitution at the ester group .
  • Bulky Groups (e.g., tert-butyl) : Reduce solubility in polar solvents, complicating purification .
    • Comparative Data :
SubstituentReaction YieldSolubility (EtOAc)Thermal Stability
3-Chlorophenyl70–93%High>200°C
tert-Butyl50–65%Moderate~180°C

Q. How can researchers resolve contradictions in reported yield data?

  • Root Cause Analysis :

  • Reagent Purity : Impure oxime precursors (e.g., <95%) reduce yields. Use freshly distilled oxalyl chloride .
  • Reaction Time : Prolonged heating (>12 hrs) may degrade the product. Optimize via kinetic studies .
    • Mitigation : Replicate reactions with strict control of moisture and oxygen levels. Report detailed protocols to enhance reproducibility .

Q. What strategies enable functionalization of the oxadiazole core for derivative synthesis?

  • Functionalization Routes :

  • Ester Hydrolysis : Convert the ethyl ester to carboxylic acid using NaOH/EtOH, enabling amide coupling (e.g., with amines for bioactivity studies) .
  • Electrophilic Substitution : Introduce halogens (e.g., bromine) at the phenyl ring via Friedel-Crafts reactions for further cross-coupling .
    • Example : Ethyl 3-(4-trifluoromethylphenyl) analogs were synthesized for SAR studies, showing enhanced metabolic stability .

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